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Compound of Interest

Compound Name: LDS-751

Cat. No.: B1223146 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
LDS-751 is a cell-permeant, far-red fluorescent dye commonly used in live-cell imaging and

flow cytometry.[1][2] While initially characterized as a nucleic acid stain, its application in living

cells reveals a more complex staining pattern.[3][4][5] In viable nucleated cells, LDS-751
preferentially accumulates in mitochondria with polarized membranes, making it a valuable tool

for assessing mitochondrial function.[6][7] Its long wavelength emission is particularly useful for

multicolor analyses, as it minimizes spectral overlap with other common fluorophores.[3][4] This

document provides detailed protocols for the use of LDS-751 in live-cell imaging applications.

Properties of LDS-751
LDS-751 exhibits distinct physical and spectral properties that are crucial for designing imaging

experiments. These properties are summarized in the table below.
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Property Value Source

Molecular Weight 471.98 g/mol [3][4]

Appearance Dark green powder [3]

Solvents DMSO or water [3][4]

Excitation Maximum
~543 nm (bound to dsDNA),

561 nm
[3][8]

Alternative Excitation
Can be excited by a 488 nm

laser line
[3][4][5]

Emission Maximum ~712 nm [1][3][8]

Fluorescence Enhancement
~20-fold upon binding to

dsDNA
[1][3][4]

Key Applications in Live Cell Imaging
Mitochondrial Staining and Membrane Potential
Assessment
In live, healthy cells, LDS-751 predominantly stains mitochondria.[6][7] This staining is

dependent on the mitochondrial membrane potential. Depolarization of the mitochondrial

membrane, for instance with agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP),

leads to a significant reduction in LDS-751 fluorescence.[6][7] This characteristic makes LDS-
751 a useful indicator of mitochondrial health. Its staining pattern is comparable to that of

Rhodamine 123, a well-known marker for polarized mitochondria.[5][6][7]

Nucleic Acid Staining
LDS-751 is a nucleic acid stain with a high affinity for DNA, exhibiting a significant fluorescence

enhancement upon binding.[3][5] However, in live cells, it is largely excluded from the nucleus.

[3][6] Therefore, caution is advised when interpreting LDS-751 fluorescence as a direct

indicator of nuclear status in viable cells.[3][4] In fixed and permeabilized cells, it can be used

for DNA content analysis.
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Flow Cytometry
LDS-751 is widely used in flow cytometry for various applications:

Discrimination of Nucleated Cells: It can be used to distinguish nucleated cells (leukocytes)

from non-nucleated cells like red blood cells and platelets.[3][5]

Identification of Damaged Cells: In fixed samples, cells with compromised membranes stain

more intensely with LDS-751, allowing for the discrimination of intact versus damaged cells.

[9]

Multicolor Analysis: Due to its far-red emission, LDS-751 can be combined with other

fluorophores that emit in the blue, green, or yellow channels with minimal spectral overlap.[3]

[9]

It is important to note that using LDS-751 for leukocyte identification in whole blood samples

may lead to an underestimation of fluorescence for other markers and should be used with

caution.[10][11]

Experimental Protocols
General Staining of Live Cells for Fluorescence
Microscopy
This protocol provides a general procedure for staining adherent or suspension cells with LDS-
751 for imaging.

Materials:

LDS-751 (powder)

Dimethyl sulfoxide (DMSO), high purity

Complete cell culture medium

Phosphate-buffered saline (PBS)

Cells of interest
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Protocol:

Prepare Stock Solution:

Prepare a 5-10 mM stock solution of LDS-751 in DMSO.[3]

Store the stock solution at -20°C, protected from light.[3]

Cell Preparation:

Adherent Cells: Plate cells on coverslip-bottom dishes suitable for live-cell imaging and

allow them to adhere overnight.[12]

Suspension Cells: Harvest cells and resuspend them in complete culture medium at the

desired concentration.

Staining:

Dilute the LDS-751 stock solution in complete culture medium to a final working

concentration of 1-10 µM.[3] The optimal concentration should be determined empirically

for each cell type and application.[3] A concentration range of 0.02-20 µg/ml has been

reported to be effective.[6][7]

Replace the existing medium with the LDS-751-containing medium.

Incubate the cells for 15 to 60 minutes at 37°C, protected from light.[3]

Imaging:

After incubation, cells can be imaged directly without washing to minimize stress.

However, if background fluorescence is high, a gentle wash with pre-warmed medium can

be performed.[13]

Use a fluorescence microscope equipped with appropriate filters for LDS-751 (Excitation:

~540-560 nm, Emission: >650 nm). The dye can also be excited with a 488 nm laser.[3][5]

Maintain physiological conditions (37°C, 5% CO₂) throughout the imaging session using a

stage-top incubator.[12][14]
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Staining Procedure

Imaging

Prepare 5-10 mM LDS-751
Stock in DMSO

Culture Cells on
Imaging Dish

Dilute LDS-751 to 1-10 µM
in pre-warmed medium

Incubate cells for
15-60 min at 37°C

Optional: Wash with
pre-warmed medium

Image using appropriate
filters (Ex: 561 nm, Em: ~712 nm)

Click to download full resolution via product page

General workflow for live cell staining with LDS-751.

Protocol for Verifying Mitochondrial Staining
This protocol uses a mitochondrial membrane potential disruptor to confirm that LDS-751
staining is dependent on mitochondrial polarization.

Materials:

Cells stained with LDS-751 (from Protocol 4.1)

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another mitochondrial depolarizing

agent

DMSO (for CCCP stock)
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Protocol:

Baseline Imaging:

Image a field of view of LDS-751-stained live cells to establish the baseline mitochondrial

staining pattern.

Induce Mitochondrial Depolarization:

Prepare a stock solution of CCCP in DMSO.

Add CCCP to the cell medium at a final concentration of 1-10 µM.

Incubate for 10-30 minutes at 37°C.

Post-Treatment Imaging:

Re-image the same field of view.

A significant decrease or loss of the punctate mitochondrial fluorescence pattern confirms

that the initial staining was dependent on the mitochondrial membrane potential.[6][7]
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with LDS-751
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Conclusion:
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compromised cells)

NoRe-image Cells
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Conclusion:
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Yes No
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Workflow to verify mitochondrial membrane potential-dependent staining.

Protocol for Flow Cytometry
This protocol outlines the steps for using LDS-751 to discriminate cell populations in flow

cytometry.

Materials:

Single-cell suspension of cells

LDS-751 stock solution (5-10 mM in DMSO)

Flow cytometry buffer (e.g., PBS with 1-2% FBS)

Protocol:
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Cell Preparation:

Harvest and wash cells, then resuspend them in flow cytometry buffer at a concentration

of 1x10⁶ cells/mL.

Staining:

Add LDS-751 to the cell suspension to a final concentration of 1-10 µM.

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

Data Acquisition:

Analyze the samples on a flow cytometer.

Excite the cells using a 488 nm or 561 nm laser.

Collect the emission signal in a far-red channel (e.g., using a 695/40 or similar bandpass

filter).[2]

Use unstained cells as a negative control to set the baseline fluorescence.
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Cell Preparation

Staining

Flow Cytometry Analysis

Harvest and count cells

Resuspend in flow buffer
(1x10^6 cells/mL)

Add LDS-751 (1-10 µM final)

Incubate 15-30 min,
protected from light

Acquire data on flow cytometer
(Ex: 488/561 nm, Em: ~712 nm)

Gate on cell populations
based on fluorescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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